

Physical and chemical properties of CAS 122373-80-2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Methyl-4,4'-bipiperidine

Cat. No.: B174871

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An In-Depth Technical Guide on the Physical and Chemical Properties of Diaryl Urea Compounds, with 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a Representative Example

Disclaimer: The CAS number 122373-80-2 corresponds to 4,4'-bipiperidine. However, the detailed request for a technical guide on a research chemical with specific data presentation and visualization requirements suggests a likely interest in a diaryl urea compound, a class of molecules extensively studied in drug development. This guide will focus on the physical and chemical properties of diaryl ureas, using 1-(4-iodophenyl)-3-(4-nitrophenyl)urea as a primary example due to the availability of relevant data for this class of compounds.

Introduction

Diaryl ureas are a significant class of organic compounds characterized by a central urea moiety flanked by two aryl groups. This structural motif is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.^{[1][2]} The urea functional group's ability to form strong hydrogen bonds with biological targets, such as enzymes and receptors, allows for the modulation of various cellular signaling pathways.^{[1][3]} Prominent examples of diaryl urea-based drugs include Sorafenib and Regorafenib, which are multi-kinase inhibitors targeting pathways involved in tumor growth and angiogenesis.^{[4][5]} This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and biological relevance of diaryl ureas, with a focus on 1-(4-iodophenyl)-3-(4-nitrophenyl)urea.

Physicochemical Properties

The physicochemical properties of diaryl ureas are crucial for their handling, formulation, and biological activity. The following tables summarize key quantitative data for 1-(4-iodophenyl)-3-(4-nitrophenyl)urea and a related compound for comparison.

Table 1: Physical and Chemical Properties of 1-(2-Iodophenyl)-3-(4-nitrophenyl)urea[6]

Property	Value
Molecular Formula	C ₁₃ H ₁₀ IN ₃ O ₃
Molecular Weight	383.14 g/mol
Exact Mass	382.97669 Da
Monoisotopic Mass	382.97669 Da
XLogP3	2.7
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	2
Topological Polar Surface Area	87 Å ²
Heavy Atom Count	20

Table 2: Physical and Chemical Properties of (4-Nitrophenyl)urea[7]

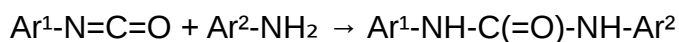
Property	Value
Molecular Formula	C ₇ H ₇ N ₃ O ₃
Molecular Weight	181.15 g/mol
Exact Mass	181.04874109 Da
Monoisotopic Mass	181.04874109 Da
XLogP3	1.1
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	1
Topological Polar Surface Area	101 Å ²
Heavy Atom Count	13
Melting Point	238 °C
Solubility	Practically insoluble in cold water; Soluble in boiling water, methanol, ethanol, dimethylformamide. Sparingly soluble in ether, benzene.[8]

Experimental Protocols

General Synthesis of Diaryl Ureas

The most common method for synthesizing N,N'-disubstituted unsymmetrical diaryl ureas involves the reaction of an aryl isocyanate with an aryl amine.[9][10]

Reaction:



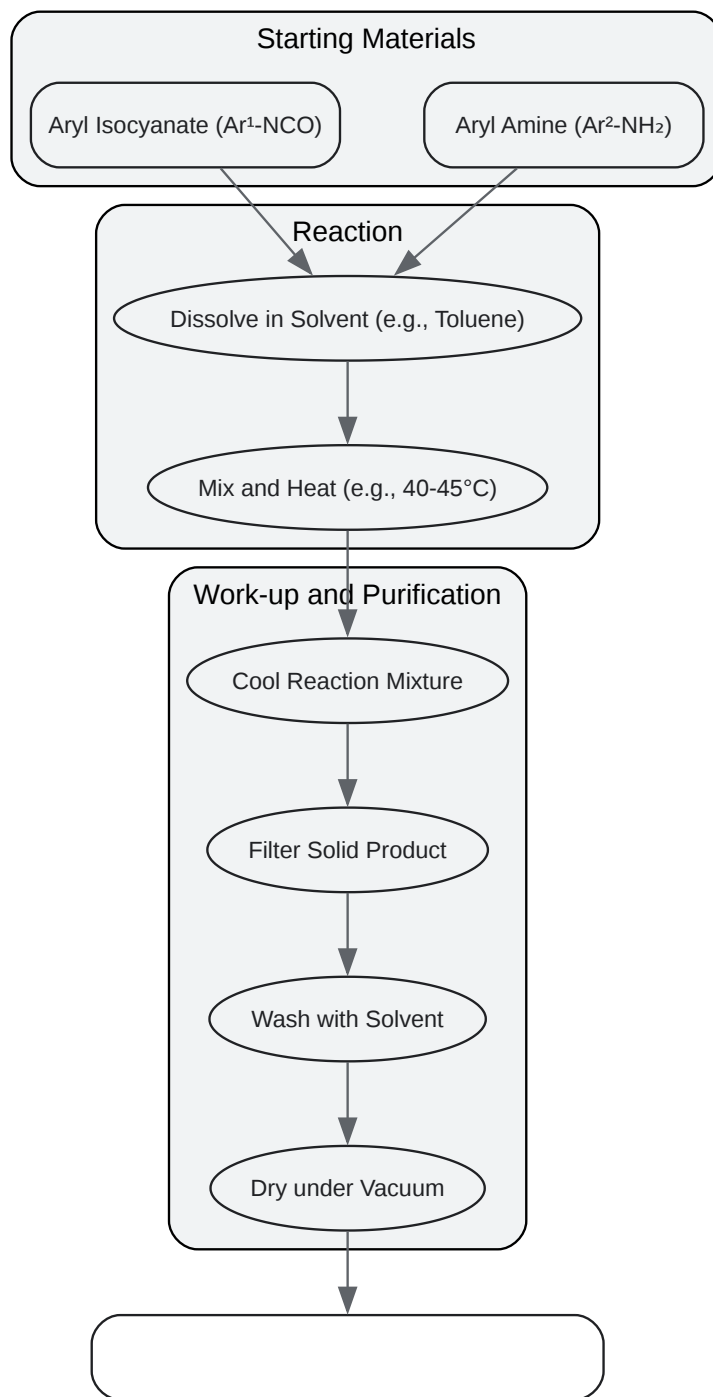
General Procedure:

To a solution of the appropriate isocyanate (1 equivalent) in a suitable solvent (e.g., toluene, tetrahydrofuran), a solution of the desired amine (1 equivalent) in the same solvent is added.[9][10] The reaction mixture is typically stirred at a controlled temperature (e.g., 40-45°C) for a specified period (e.g., 1 hour).[10] Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then washed with the solvent to remove unreacted starting materials and dried under vacuum.[9][10]

Example Synthesis of 1-(3-Fluorophenyl)-3-(4-nitrophenyl)urea:[11]

A solution of 4-nitroaniline (1.38 g, 10 mmol) in dichloromethane (DCM, 100 ml) was added dropwise to a stirred solution of bis(trichloromethyl) carbonate (5.92 g, 20 mmol) in DCM (20 ml) in an ice bath. The mixture was stirred for 2 hours at 0–5°C. This reaction mixture was then added dropwise to a refluxing and stirred solution of 3-fluoroaniline (1.11 g, 10 mmol) in DCM (40 ml). The reaction was allowed to proceed for 2 hours at reflux temperature. The solvent was subsequently removed under reduced pressure. Acetone (100 ml) and water (300 ml) were added to the residue, and the resulting solid was collected, washed with water, to yield the product.[11]

General Synthesis Workflow for Diaryl Ureas



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Caption: General synthesis workflow for diaryl ureas.

Characterization Methods

The identity and purity of synthesized diaryl ureas are confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): To elucidate and confirm the chemical structure and assess purity.[12]
- Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]
- Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O and N-H stretches of the urea moiety.[10]
- Elemental Analysis: To determine the elemental composition of the compound.[13]

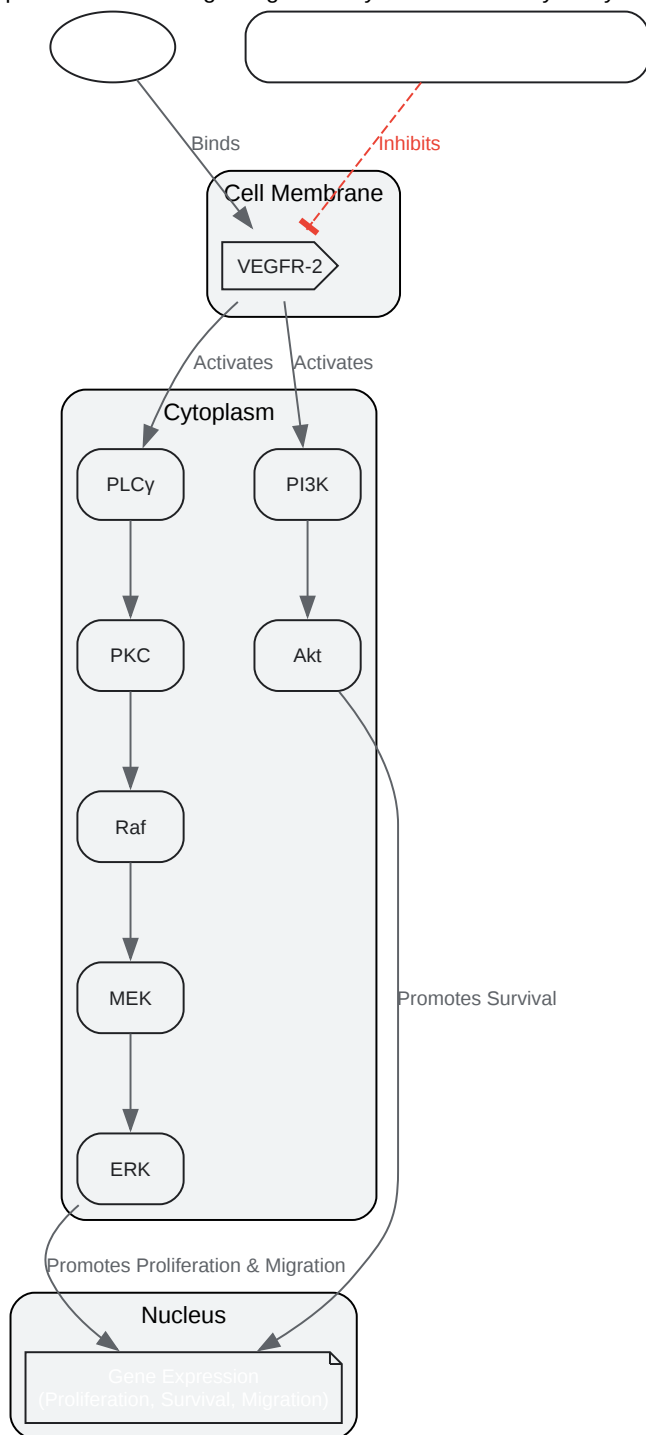
Biological Activity and Signaling Pathways

Diaryl ureas are a prominent class of type II kinase inhibitors, which stabilize the inactive "DFG-out" conformation of the kinase domain.[1][2] This mechanism provides a degree of selectivity and has been successfully exploited in the development of anticancer drugs.[1][2] These compounds often target receptor tyrosine kinases involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[4][14]

Inhibition of VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][16] The binding of its ligand, VEGF-A, to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[17][18] This initiates a cascade of downstream signaling events, including the activation of the PLC γ -PKC-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[16][19] Diaryl urea compounds can inhibit VEGFR-2, thereby blocking these downstream signaling pathways and suppressing angiogenesis.[4][12]

Simplified VEGFR-2 Signaling Pathway and Inhibition by Diaryl Urea

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Caption: Inhibition of the VEGFR-2 signaling pathway by diaryl urea compounds.

Conclusion

Diaryl urea compounds, exemplified by 1-(4-iodophenyl)-3-(4-nitrophenyl)urea, are a versatile and pharmacologically significant class of molecules. Their straightforward synthesis and the ability of the diaryl urea scaffold to effectively interact with key biological targets, particularly protein kinases, have established them as a privileged structure in drug discovery. This technical guide has provided an overview of their physical and chemical properties, detailed common experimental protocols for their synthesis and characterization, and highlighted their mechanism of action in inhibiting critical signaling pathways such as the VEGFR-2 cascade. This information serves as a valuable resource for researchers in medicinal chemistry and drug development.

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- To cite this document: BenchChem. [Physical and chemical properties of CAS 122373-80-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174871#physical-and-chemical-properties-of-cas-122373-80-2]

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